molecular formula C12H18N2 B1624560 N2-Cyclohexyl-N1-phenylhydrazine CAS No. 53656-81-8

N2-Cyclohexyl-N1-phenylhydrazine

Cat. No. B1624560
CAS RN: 53656-81-8
M. Wt: 190.28 g/mol
InChI Key: UUHXCOGOBLTVJX-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N1-phenylhydrazine is a chemical compound with the molecular formula C12H18N2 . It is used in laboratory settings and for the synthesis of substances .


Synthesis Analysis

The synthesis of this compound involves the reaction of the indole alkaloid norfluorocurarine with phenylhydrazine . The reaction was carried out with the hydrated form of norfluorocurarine hydrochloride and phenylhydrazine sulfate and chloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molar mass of 190.28472 . An x-ray crystal structure analysis found that the phenylhydrazine was bonded through its N atoms to C2 and C17 .


Chemical Reactions Analysis

The reaction of this compound involves the addition of phenylhydrazine through its N atoms to C2 and C17 of 12-hydroxynorfluorocurarine to form a pseudoaromatic pyrazole ring and eliminate an H2O molecule . This reaction is accompanied by cleavage of the indole N1–C2 bond to form an exocyclic NH2 group .

Scientific Research Applications

  • Fluorescent Probing in Biological and Water Samples N2-Cyclohexyl-N1-phenylhydrazine exhibits applications in the development of fluorescent probes for detecting hydrazine, a related chemical, in biological and environmental settings. A study demonstrated the use of a ratiometric fluorescent probe, DDPB, for sensing N2H4 via an intramolecular charge transfer pathway. This probe showed low cytotoxicity, high cell permeability, and was effective in environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

  • Photodecomposition Studies Research on the photodecomposition of azobenzenes, which includes the reaction of azobenzene derivatives in cyclohexane, has implications for understanding the behavior of this compound. This study sheds light on the chemical reactions and product formation under ultraviolet irradiation, contributing to the knowledge of chemical stability and reactivity under specific conditions (Ali & Al-Saigh, 2007).

  • Antibacterial Properties Compounds structurally related to this compound have been studied for their antibacterial properties. For instance, N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides showed activity against Gram-positive bacteria, highlighting the potential medicinal applications of similar compounds (Bhat et al., 2022).

  • Synthesis of Heterocyclic Compounds this compound is relevant in synthesizing various heterocyclic compounds. These compounds, obtained via reactions with different chemical reagents, have exhibited antibacterial and antifungal activities, indicating their potential in pharmacological research (Mohareb et al., 2007).

  • Electrochemical Sensing The compound shows potential in electrochemical sensing applications. A study used a ferrocene-modified carbon nanotube paste electrode for the determination of phenylhydrazine, demonstrating its utility in environmental monitoring and medical applications (Afzali et al., 2011).

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N1-phenylhydrazine involves the formation of a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Safety and Hazards

N2-Cyclohexyl-N1-phenylhydrazine is classified as a hazardous substance. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and may cause cancer . It causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-cyclohexyl-2-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHXCOGOBLTVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454626
Record name N2-Cyclohexyl-N1-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53656-81-8
Record name N2-Cyclohexyl-N1-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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